Mebeverine Metabolic Profiling: The O-Desmethyl Mebeverine Alcohol Pathway
Mebeverine Metabolic Profiling: The O-Desmethyl Mebeverine Alcohol Pathway
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic biotransformation of Mebeverine, with a specific focus on the formation and characterization of O-Desmethyl Mebeverine Alcohol (ODMA) . Mebeverine is a musculotropic antispasmodic largely used for Irritable Bowel Syndrome (IBS).[1] Its pharmacokinetics are characterized by rapid, extensive first-pass hydrolysis, rendering the parent compound undetectable in plasma.[1]
For drug development and bioanalytical scientists, understanding the ODMA pathway is critical for two reasons:
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Pharmacokinetic Fidelity: ODMA represents a Phase I oxidative branch of the primary metabolite (Mebeverine Alcohol), distinct from the carboxylic acid pathway.[1]
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Forensic & Clinical Specificity: Mebeverine metabolites share structural homology with para-methoxy-N-ethylamphetamine (PMEA).[1] Accurate characterization of ODMA and its downstream acid conjugates is essential to distinguish therapeutic use from illicit amphetamine exposure in toxicology screens.[1]
Molecular Architecture & Physicochemical Context
Mebeverine is an ester prodrug designed for local action in the gut, but its systemic absorption triggers an immediate metabolic cascade.[1]
| Property | Detail |
| Parent Compound | Mebeverine (3,4-dimethoxybenzoic acid 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl ester) |
| Class | Musculotropic Antispasmodic / Phenethylamine derivative |
| Metabolic Trigger | Ester bond susceptibility to plasma/hepatic esterases |
| Key Structural Motif | The molecule consists of a Veratric Acid moiety and an Amino-Alcohol moiety.[1][2] |
The "Alcohol" Moiety
The core subject of this guide is the amino-alcohol fragment released upon hydrolysis:
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Chemical Name: 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butan-1-ol[1][2]
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Common Name: Mebeverine Alcohol (MAL)[1]
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Significance: This lipophilic intermediate undergoes further Phase I oxidation (to acid) or demethylation (to phenol).[1]
The Metabolic Cascade: From Ester to O-Desmethyl Alcohol[1]
The metabolism of Mebeverine is not a single linear event but a bifurcated cascade.[1] Upon entering the portal circulation, esterases cleave the molecule. The resulting alcohol fragment then faces two competing Phase I pathways: oxidation of the terminal alcohol or O-demethylation of the phenyl ring.[1]
Pathway Diagram (DOT Visualization)
The following diagram illustrates the divergence of Mebeverine metabolism, highlighting the specific formation of ODMA.
Caption: Bifurcated metabolic pathway of Mebeverine.[1] The formation of O-Desmethyl Mebeverine Alcohol (ODMA) occurs via CYP-mediated O-demethylation of the primary alcohol metabolite.[1]
Mechanistic Detail
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Primary Hydrolysis: Mebeverine is rapidly hydrolyzed by carboxylesterases (hCE1/hCE2) in plasma and liver.[1] This step is so fast that parent Mebeverine is rarely detected in systemic circulation.[1][3]
-
Formation of ODMA: The resulting Mebeverine Alcohol contains a p-methoxy group on the phenethylamine ring.[1] Cytochrome P450 enzymes (likely CYP2D6 based on structural homology to other methoxy-phenethylamines) catalyze the O-demethylation of this group.[1]
Analytical Methodologies: Detecting ODMA
Because ODMA is a secondary metabolite often present in lower concentrations than the carboxylic acid derivatives (MAC and DMAC), high-sensitivity LC-MS/MS is required for detection.[1]
Recommended LC-MS/MS Protocol
This protocol is designed to separate the polar acid metabolites from the relatively less polar alcohol metabolites.[1]
Instrument Setup:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 5.0 | 90 | Elution of Alcohols |
| 6.0 | 90 | Wash |
| 6.1 | 5 | Re-equilibration |[1]
Mass Spectrometry Transitions (MRM): Note: Exact m/z values depend on protonation state ([M+H]+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebeverine Alcohol | 266.2 | 121.1 | 25 |
| ODMA (Target) | 252.2 | 107.1 | 28 |
| Mebeverine Acid | 280.2 | 121.1 | 22 |
| Desmethyl Acid (DMAC) | 266.1 | 107.1 | 25 |
Technical Note: The transition 252.2 -> 107.1 for ODMA corresponds to the loss of the amino-butyl chain, retaining the hydroxy-benzyl tropylium ion characteristic of the demethylated phenol ring.[1]
Experimental Protocol: In Vitro Generation of ODMA
To study ODMA formation without clinical dosing, researchers can generate the metabolite using Human Liver Microsomes (HLM).[1]
Reagents
-
Substrate: Mebeverine Alcohol (synthesized or purchased).[1] Note: Using parent Mebeverine requires esterases; starting with the alcohol isolates the CYP step.
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Pre-Incubation:
-
Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final conc. 0.5 mg/mL) in a microcentrifuge tube.
-
Add 5 µL of Mebeverine Alcohol stock (final conc. 10 µM).
-
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 50 µL of NADPH regenerating system to start the reaction.
-
-
Reaction Phase:
-
Incubate at 37°C with gentle shaking.
-
Timepoints: 0, 15, 30, 60 minutes.
-
-
Quenching:
-
At each timepoint, remove 100 µL of the mixture.
-
Add to 300 µL of ice-cold Acetonitrile (containing Internal Standard).
-
Vortex for 30 seconds.
-
-
Preparation for Analysis:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials for MS/MS analysis of ODMA formation.[1]
-
Clinical & Forensic Relevance[1][4]
Pharmacokinetics
While Mebeverine Acid (MAC) and Desmethyl Mebeverine Acid (DMAC) are the dominant circulating metabolites, ODMA serves as a crucial marker for the metabolic capacity of the CYP system acting on the drug.[1]
-
Accumulation: In patients with renal impairment, the glucuronidated conjugates of ODMA may accumulate.
-
Half-life: The secondary metabolites generally exhibit a longer half-life (approx. 5-6 hours) compared to the transient primary alcohol.[1]
The "False Positive" Amphetamine Issue
A critical application of identifying ODMA is in forensic toxicology.[1]
-
The Problem: Mebeverine metabolites are structurally homologous to para-methoxy-N-ethylamphetamine (PMEA) and para-methoxyamphetamine (PMA).[1][4]
-
The Solution: Immunoassays may cross-react.[1] Confirmatory testing (GC-MS or LC-MS) must specifically look for the unique "fingerprint" of Mebeverine metabolism: the simultaneous presence of Mebeverine Acid and Desmethyl Mebeverine Acid .[1] ODMA provides further structural confirmation of the specific mebeverine backbone, distinguishing it from illicit amphetamine abuse.
References
-
Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1][5][6][7][8] [Link]
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[8] Journal of Pharmaceutical and Biomedical Analysis.[1][5][6][7][8] [Link]
-
World Anti-Doping Agency (WADA).[1][6][7] (2021). Technical Letter – TL24: Mebeverine Metabolism. [Link][1]
-
Kristinsson, J., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry.[6][7] Pharmacology & Toxicology.[1][6][7] [Link]
-
Kraemer, T., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine.[1][6][7] Drug Metabolism and Disposition.[1][6][7] [Link]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mebeverine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wada-ama.org [wada-ama.org]
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